3-(Morpholine-4-carbonyl)benzonitrile
Overview
Description
3-(Morpholine-4-carbonyl)benzonitrile is an organic compound that features a morpholine ring attached to a benzonitrile moiety via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholine-4-carbonyl)benzonitrile typically involves the reaction of 3-cyanobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-cyanobenzoyl chloride+morpholine→this compound+HCl
The reaction is usually performed in an inert solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholine-4-carbonyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation is used for reduction reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Major Products
Amides and Carboxylic Acids: Formed from the hydrolysis of the nitrile group.
Amines: Formed from the reduction of the nitrile group.
N-oxides: Formed from the oxidation of the morpholine ring.
Scientific Research Applications
3-(Morpholine-4-carbonyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the development of polymers and advanced materials due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Morpholine-4-carbonyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The morpholine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the benzonitrile moiety can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidine-4-carbonyl)benzonitrile: Similar structure but with a piperidine ring instead of a morpholine ring.
3-(Pyrrolidine-4-carbonyl)benzonitrile: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
3-(Morpholine-4-carbonyl)benzamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
3-(Morpholine-4-carbonyl)benzonitrile is unique due to the presence of both a morpholine ring and a benzonitrile moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The morpholine ring provides basicity and the potential for hydrogen bonding, while the benzonitrile moiety offers rigidity and the ability to participate in π-π interactions.
Properties
IUPAC Name |
3-(morpholine-4-carbonyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-9-10-2-1-3-11(8-10)12(15)14-4-6-16-7-5-14/h1-3,8H,4-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBITPIXEVAFSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC(=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640891 | |
Record name | 3-(Morpholine-4-carbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017035-26-5 | |
Record name | 3-(Morpholine-4-carbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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